Diotyrosine I-131

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

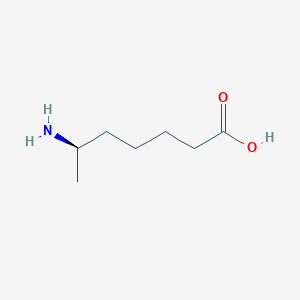

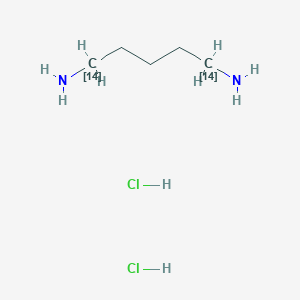

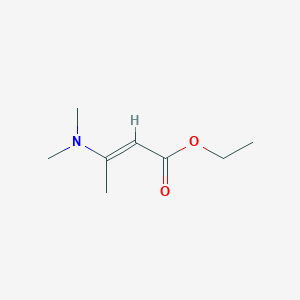

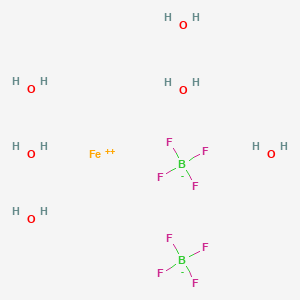

Diotyrosine I 131 is a compound that incorporates the radioactive isotope iodine-131 into the diotyrosine molecule. Iodine-131 is a beta-emitting radionuclide with a physical half-life of 8.1 days, commonly used in medical applications, particularly in the treatment of thyroid diseases . Diotyrosine is an amino acid derivative formed by the oxidative coupling of two tyrosine residues, often found in proteins and peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diotyrosine I 131 involves the incorporation of iodine-131 into the diotyrosine molecule. This can be achieved through various iodination reactions, where iodine-131 is introduced to the tyrosine residues under oxidative conditions. Common reagents used in these reactions include hydrogen peroxide and peroxidase enzymes .

Industrial Production Methods

Industrial production of diotyrosine I 131 typically involves the neutron irradiation of a tellurium dioxide (TeO2) target to produce iodine-131, followed by its separation using dry distillation techniques . The iodine-131 is then chemically incorporated into diotyrosine through controlled iodination processes.

Chemical Reactions Analysis

Types of Reactions

Diotyrosine I 131 undergoes various chemical reactions, including:

Oxidation: The tyrosine residues can be oxidized to form diotyrosine.

Substitution: Iodine-131 can be substituted into the tyrosine residues.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and peroxidase enzymes are commonly used.

Substitution: Iodine-131 is introduced under controlled conditions to ensure specific incorporation into the tyrosine residues.

Major Products

The major product of these reactions is diotyrosine I 131, where iodine-131 is specifically incorporated into the diotyrosine molecule.

Scientific Research Applications

Diotyrosine I 131 has several scientific research applications, including:

Chemistry: Used as a radiolabel for studying protein and peptide interactions.

Biology: Helps in tracing and studying the metabolic pathways of proteins.

Medicine: Primarily used in the treatment of thyroid diseases, such as hyperthyroidism and thyroid cancer.

Industry: Utilized in the production of radiopharmaceuticals for diagnostic and therapeutic purposes.

Mechanism of Action

The mechanism of action of diotyrosine I 131 involves the beta emission of iodine-131, which leads to the destruction of targeted tissues. When administered, the iodine-131 is rapidly absorbed and distributed within the extracellular fluid of the body. It is concentrated in the thyroid via the sodium/iodide symporter and subsequently oxidized to iodine. The beta emission from iodine-131 destroys thyroidal tissue, making it effective in treating thyroid diseases .

Comparison with Similar Compounds

Similar Compounds

Iodine-123: Another iodine isotope used in nuclear imaging due to its lower toxicity compared to iodine-131.

Tositumomab and Iodine I 131 Tositumomab: A radioimmunotherapeutic regimen targeting CD20 antigen in non-Hodgkin lymphoma.

Uniqueness

Diotyrosine I 131 is unique due to its specific incorporation of iodine-131 into the diotyrosine molecule, making it highly effective in targeting and treating thyroid diseases. Its ability to emit beta radiation allows for the destruction of targeted tissues, distinguishing it from other iodine isotopes and radiopharmaceuticals.

properties

CAS RN |

14679-68-6 |

|---|---|

Molecular Formula |

C9H9I2NO3 |

Molecular Weight |

440.98 g/mol |

IUPAC Name |

(2S)-2-amino-3-[4-hydroxy-3,5-bis(131I)(iodanyl)phenyl]propanoic acid |

InChI |

InChI=1S/C9H9I2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1/i10+4,11+4 |

InChI Key |

NYPYHUZRZVSYKL-MRRCGLJLSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1[131I])O)[131I])C[C@@H](C(=O)O)N |

SMILES |

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N |

Other CAS RN |

14679-68-6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol](/img/structure/B89233.png)